molecular formula C5H8O3 B13931810 Propanal, 2-(acetyloxy)-, (2S)- CAS No. 66875-70-5

Propanal, 2-(acetyloxy)-, (2S)-

Cat. No.: B13931810
CAS No.: 66875-70-5
M. Wt: 116.11 g/mol
InChI Key: FXPPNKAYSGWCQG-BYPYZUCNSA-N
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Description

Propanal, 2-(acetyloxy)-, (2S)-: is a chiral aldehyde derivative with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method involves the aldol condensation of acetaldehyde with acetic anhydride, followed by selective reduction and purification steps.

    Grignard Reaction: Another approach is the reaction of a Grignard reagent with an appropriate ester, followed by hydrolysis and purification.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of acetyloxy-substituted alkenes under controlled conditions.

    Fermentation Processes: Some biotechnological methods involve the fermentation of specific substrates using engineered microbial strains to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propanal, 2-(acetyloxy)-, (2S)- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to primary alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms.

Biology:

    Enzyme Studies: Utilized in enzyme kinetics and inhibition studies.

    Metabolic Pathways: Investigated for its role in metabolic pathways and biochemical reactions.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Diagnostics: Used in the synthesis of diagnostic agents and biomarkers.

Industry:

    Polymer Production: Employed in the production of specialty polymers and resins.

    Flavor and Fragrance: Utilized in the synthesis of flavor and fragrance compounds.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Propanal, 2-(acetyloxy)-, (2S)- can inhibit specific enzymes by forming covalent bonds with active site residues.

    Signal Transduction: It may modulate signal transduction pathways by interacting with key signaling molecules.

    Metabolic Pathways: The compound can be metabolized to active intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

    Formaldehyde: A simpler aldehyde with widespread industrial applications.

    Acetaldehyde: Another simple aldehyde used in organic synthesis and industrial processes.

    Glycolaldehyde: A two-carbon aldehyde involved in prebiotic chemistry and metabolic pathways.

Uniqueness:

    Chirality: The (2S)- configuration imparts unique stereochemical properties that influence its reactivity and interactions.

    Functional Groups: The presence of both aldehyde and acetyloxy groups allows for diverse chemical transformations and applications.

Properties

CAS No.

66875-70-5

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

[(2S)-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C5H8O3/c1-4(3-6)8-5(2)7/h3-4H,1-2H3/t4-/m0/s1

InChI Key

FXPPNKAYSGWCQG-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C=O)OC(=O)C

Canonical SMILES

CC(C=O)OC(=O)C

Origin of Product

United States

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